molecular formula C7H7N3O5 B100253 2-Ethoxy-3,5-dinitropyridine CAS No. 18617-41-9

2-Ethoxy-3,5-dinitropyridine

Cat. No.: B100253
CAS No.: 18617-41-9
M. Wt: 213.15 g/mol
InChI Key: AMKINOKUGGTRQT-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-dinitropyridine is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of two nitro groups at the 3 and 5 positions and an ethoxy group at the 2 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3,5-dinitropyridine typically involves the nitration of 2-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3,5-dinitropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.

Common Reagents and Conditions:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines to form substituted pyridine derivatives.

    Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidative reactions can be performed using strong oxidizing agents like potassium permanganate to introduce additional functional groups.

Major Products Formed:

    Nucleophilic Substitution: The major products are 2-substituted-3,5-dinitropyridine derivatives.

    Reduction: The major products are 2-ethoxy-3,5-diaminopyridine derivatives.

    Oxidation: The major products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

2-Ethoxy-3,5-dinitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-3,5-dinitropyridine primarily involves nucleophilic aromatic substitution reactions. The presence of electron-withdrawing nitro groups at the 3 and 5 positions makes the pyridine ring highly susceptible to nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex intermediate, which is stabilized by hydrogen bonding . The base-catalyzed pathway involves rate-limiting proton transfer from the zwitterionic intermediate to the base, yielding the anionic sigma-adduct .

Comparison with Similar Compounds

  • 2-Chloro-3,5-dinitropyridine
  • 2-Phenoxy-3,5-dinitropyridine
  • 2-Methoxy-3,5-dinitropyridine

Comparison: 2-Ethoxy-3,5-dinitropyridine is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it undergoes. Compared to 2-chloro-3,5-dinitropyridine, the ethoxy derivative is less reactive towards nucleophiles due to the electron-donating nature of the ethoxy group. In contrast, 2-phenoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine exhibit different reactivity patterns due to the varying electron-donating effects of the phenoxy and methoxy groups .

Properties

IUPAC Name

2-ethoxy-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-2-15-7-6(10(13)14)3-5(4-8-7)9(11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKINOKUGGTRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302935
Record name 2-ethoxy-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18617-41-9
Record name 2-Ethoxy-3,5-dinitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18617-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-3,5-dinitropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018617419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC155357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155357
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethoxy-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the reaction mechanism of 2-ethoxy-3,5-dinitropyridine with aliphatic amines like piperidine?

A1: this compound undergoes nucleophilic aromatic substitution (SNAr) reactions with aliphatic amines like piperidine. The reaction proceeds through the following steps:

  1. Formation of a Meisenheimer Complex: The amine nitrogen attacks the electron-deficient carbon at the 6-position of the pyridine ring, forming a negatively charged sigma-adduct known as the Meisenheimer complex. This complex is stabilized by hydrogen bonding. [, ]
  2. Rate-Limiting Step: In the absence of a base catalyst, the decomposition of the Meisenheimer complex is the rate-limiting step, requiring significant energy. []
  3. Base Catalysis: The presence of a base significantly accelerates the reaction by facilitating the deprotonation of the Meisenheimer complex, leading to faster decomposition and product formation. [, ]

Q2: How does the solvent affect the reaction of this compound with amines?

A2: The choice of solvent significantly influences both the kinetics and thermodynamics of the reaction. Studies using pyrrolidine as the nucleophile demonstrate the following trends:

  • Equilibrium Constant: The stability of the sigma-adduct (Meisenheimer complex) decreases as the solvent polarity decreases. The order of stability is DMSO > DMF >> Acetonitrile. []
  • Rate Constant: The rate of proton transfer, a crucial step in the reaction, increases with decreasing solvent polarity. The order is Acetonitrile > DMF > DMSO. []

Q3: How does the structure of this compound compare to related compounds and what impact does this have on reactivity?

A3: While this compound exhibits a planar, unstrained structure in its crystalline form, the introduction of a bulky substituent at the 2-position, as seen in 2-piperidino-3,5-dinitropyridine, leads to steric interactions with the 3-nitro group. [] This distortion influences the reactivity compared to less sterically hindered analogs like 2,4,6-trinitrobenzene derivatives. [] Further computational studies comparing this compound with 2-methoxy-3,5-dinitropyridine could provide additional insights into the impact of the alkoxy group size on reactivity. [, ]

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